molecular formula C7H5Cl2NO3 B1581406 2,4-Dichloro-3-methyl-6-nitrophenol CAS No. 39549-27-4

2,4-Dichloro-3-methyl-6-nitrophenol

Cat. No.: B1581406
CAS No.: 39549-27-4
M. Wt: 222.02 g/mol
InChI Key: VMBRJHMTAZXHES-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of nitrotoluene and as an intermediate in the production of chlorinated phenols .

Mode of Action

It is known that the chlorination of this compound can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas . This suggests that the compound may interact with its targets through a chlorination mechanism.

Biochemical Pathways

Given its use in the synthesis of nitrotoluene and chlorinated phenols , it may be involved in the biochemical pathways related to these compounds.

Result of Action

Given its use in the synthesis of nitrotoluene and chlorinated phenols , it may contribute to the molecular and cellular effects associated with these compounds.

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-methyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,4-dichloro-3-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-3-4(8)2-5(10(12)13)7(11)6(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBRJHMTAZXHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885775
Record name Phenol, 2,4-dichloro-3-methyl-6-nitro-
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Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39549-27-4
Record name 2,4-Dichloro-3-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39549-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dichloro-3-methyl-6-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-methyl-6-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-dichloro-3-methyl-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-nitro-m-cresol
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Synthesis routes and methods I

Procedure details

The reaction of the 2-sulpho-4,6-dichloro-5-methylphenol, prepared in the second stage, with nitric acid in the third process stage to give 2-nitro-4,6-dichloro-5-methylphenol can be illustrated by the following equation: ##STR3##
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Synthesis routes and methods II

Procedure details

2-NITRO-4,6-DICHLORO-5-METHYLPHENOL IS PREPARED BY THE SULFONATION OF 4-CHLORO-5-METHYLPHENOL TO FORM 2-SULFO-4-CHLORO-5-METHYLPHENOL WHICH IS CHLORINATED TO 2-SULFO-4,6-DICHLORO-5-METHYLPHENOL WHICH IS IN TURN REACTED WITH NITRIC ACID TO FORM THE DESIRED PRODUCT. The sulfonation is carried out with concentrated sulfuric acid at elevated temperatures to form 2-sulfo-4-chloro-5-methylphenol. Thereafter the reaction mixture is diluted with water to a sulfuric acid content of 20-30%. The resulting 2-sulfo-4-chloro-5-methylphenol is chlorinated with chlorine at elevated temperature and normal or elevated pressures to form 2-sulfo-4,6-dichloro-5-methylphenol which is then reacted with nitric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route for producing 2,4-Dichloro-3-methyl-6-nitrophenol?

A1: The research highlights a practical approach for synthesizing this compound. This method involves the hydrolysis of a chlorinated p-nitrotoluene mixture. The chlorination reaction utilizes a phase transfer catalyst and primarily yields 2,3,6-trichloro-4-nitrotoluene [, ]. Subsequent hydrolysis of this mixture using KOH/H2O leads to the formation of the desired this compound with high yield (95-99%) and purity (>95%) [].

  • [1]: A Practical Synthesis of this compound.
  • [2]: A Practical Synthesis of 2,4‐Dichloro‐3‐methyl‐6‐nitrophenol.

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